molecular formula C12H22N2O2 B1478926 2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one CAS No. 2098048-74-7

2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one

Cat. No.: B1478926
CAS No.: 2098048-74-7
M. Wt: 226.32 g/mol
InChI Key: JNYRAWPLYWUZDL-UHFFFAOYSA-N
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Description

2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

Compounds structurally related to 2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one have been synthesized and analyzed for their molecular and crystal structure. For example, Struga et al. (2007) synthesized two new N-aminoimides with complex tricyclic structures, revealing insights into their molecular geometry and hydrogen bonding interactions through crystallography Struga et al., 2007. Similarly, Odabaşoǧlu et al. (2003) synthesized derivatives adopting the keto-amine tautomeric form, emphasizing the importance of intramolecular hydrogen bonding in stabilizing their structures Odabaşoǧlu et al., 2003.

Catalysis and Material Synthesis

In the field of catalysis, Nyamato et al. (2016) explored the use of related amino compounds in the ethylene oligomerization process, demonstrating the catalytic potential of nickel(II) complexes derived from similar structures. Their work highlights the utility of these compounds in producing important industrial chemicals Nyamato et al., 2016.

Medicinal Chemistry and Polymer Science

Further applications include the development of new materials and potential therapeutic agents. Aly et al. (2015) modified poly vinyl alcohol/acrylic acid hydrogels with amine compounds for enhanced swelling properties, indicating the relevance of such structures in biomedical engineering Aly et al., 2015. Additionally, the synthesis of novel chiral compounds by Koparir et al. (2012) emphasizes the importance of these structures in creating molecules with potential applications in asymmetric synthesis and drug design Koparir et al., 2012.

Supramolecular Chemistry and Molecular Electronics

Research by Liu et al. (2013) on heterometallic complexes involving related structural motifs underscores their significance in constructing materials with unique magnetic and luminescent properties, opening avenues for their use in molecular electronics and photonics Liu et al., 2013.

Properties

IUPAC Name

1-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-2-aminoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-16-9-12-5-3-2-4-10(12)7-14(8-12)11(15)6-13/h10H,2-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYRAWPLYWUZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCCCC1CN(C2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one
Reactant of Route 2
2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one
Reactant of Route 3
2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one
Reactant of Route 4
2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one
Reactant of Route 5
2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one
Reactant of Route 6
2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one

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